

# Diisopropyl oxalate upstream and downstream products

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## Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

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An In-depth Technical Guide to the Upstream and Downstream Products of **Diisopropyl Oxalate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis (upstream) and applications (downstream) of **diisopropyl oxalate**. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical information, including experimental protocols and pathway visualizations.

## Introduction to Diisopropyl Oxalate

**Diisopropyl oxalate** (CAS No. 615-81-6) is the diester of isopropanol and oxalic acid. It is a colorless liquid at room temperature and serves as a versatile intermediate in organic synthesis. Its applications span the pharmaceutical, agrochemical, and materials science sectors, where it is utilized as a key building block for more complex molecules and as a functional additive in formulations.<sup>[1]</sup>

## Upstream Products: Synthesis of Diisopropyl Oxalate

The synthesis of **diisopropyl oxalate** can be achieved through several routes, primarily involving the esterification of oxalic acid or the oxidative carbonylation of isopropanol.

## Synthesis Methods

The primary methods for the industrial and laboratory synthesis of **diisopropyl oxalate** are summarized in the table below.

Method	Reactants	Catalyst/Reagent	Key Conditions	Yield	Reference
Fischer Esterification	Oxalic acid, Isopropyl alcohol	p-Toluenesulfonic acid	Reflux with Dean-Stark trap, 24 h	90%	<a href="#">[2]</a>
Oxidative Carbonylation	Isopropyl alcohol, Carbon monoxide	Palladium(II) chloride, Copper(II) acetate, Triphenylphosphine	55 °C, 1800 psi CO, 95 min	Not specified	<a href="#">[3]</a>
From N,N'-diacetyloxamide	N,N'-diacetyloxamide, Isopropyl alcohol	Sodium methoxide	Reflux, 3 h	95%	<a href="#">[4]</a>

## Experimental Protocols for Synthesis

This method is a common and high-yielding laboratory-scale synthesis of **diisopropyl oxalate**. [\[2\]](#)

Materials:

- Oxalic acid (1 kg, 11.1 mol)
- Isopropyl alcohol (1700 mL)
- p-Toluenesulfonic acid monohydrate (47.67 g, 0.25 mol)
- Toluene (200 mL)

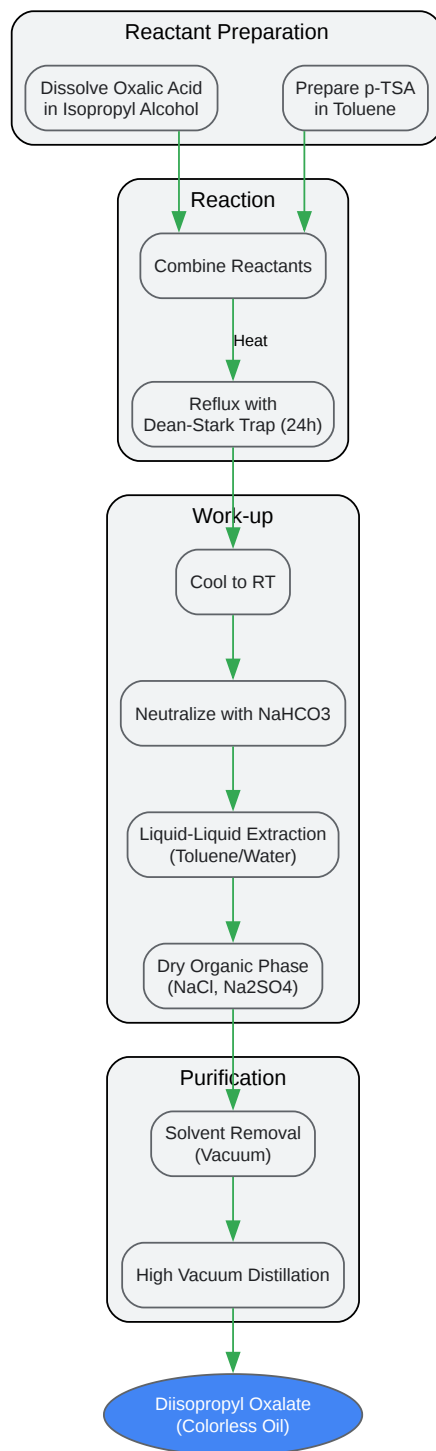
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (500 mL)
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution (1 L)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a 5 L laboratory reactor equipped with a stirrer, add oxalic acid to isopropyl alcohol and stir until a clear solution is formed.
- Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reactor.
- Heat the reaction mixture to reflux and maintain for 24 hours. Continuously remove the water generated during the reaction using a Dean-Stark trap.
- After 24 hours, cool the reaction mixture to room temperature.
- Neutralize the mixture with saturated aqueous  $\text{NaHCO}_3$  solution.
- Partition the mixture with toluene (2 x 400 mL) and water (2 x 1 L).
- Combine the organic phases and dry with saturated aqueous  $\text{NaCl}$  solution.
- Separate the organic phase and remove the solvent under vacuum.
- Purify the crude product by distillation under high vacuum to obtain **diisopropyl oxalate** as a colorless oil.

Expected Yield: 1740 g (90%)[2]

## Experimental Workflow for Diisopropyl Oxalate Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for **Diisopropyl Oxalate** Synthesis.

## Downstream Products and Applications

**Diisopropyl oxalate** is a versatile intermediate used in the synthesis of a variety of downstream products and as a functional component in material formulations.

### Overview of Downstream Products

Product/Application	Description/Use	Reference
Monoisopropyl oxalate	Intermediate for pharmaceuticals and fine chemicals.	<a href="#">[5]</a>
Quinoxaline-2,3-dione	A heterocyclic compound used as a scaffold in medicinal chemistry.	<a href="#">[1]</a>
Isopropyl 2,4-dioxovalerate	A beta-keto ester, useful in organic synthesis.	<a href="#">[1]</a>
Dimethyl oxalate	Can be formed via transesterification.	<a href="#">[1]</a>
N,N'-dimethoxy-N,N'-dimethyl oxamide	Intermediate for pharmaceuticals and agrochemicals.	<a href="#">[6]</a>
Plasticizer/Coupling Agent	Used in adhesives and coatings to improve flexibility and bonding.	<a href="#">[1]</a>
Pharmaceutical Intermediates	Starting material for various active pharmaceutical ingredients.	<a href="#">[1]</a>
Agrochemical Intermediates	Precursor for the synthesis of pesticides and herbicides.	<a href="#">[1]</a>

## Experimental Protocols for Downstream Synthesis

This protocol describes the selective monohydrolysis of **diisopropyl oxalate**.[\[5\]](#)

## Materials:

- **Diisopropyl oxalate** (174 g, 1 mol)
- Tetrahydrofuran (THF, 20-40 mL)
- Chilled water (3-4 °C, 500 mL)
- Chilled 2.5 M aqueous sodium hydroxide (NaOH) solution (320-480 mL, 0.8-1.2 equiv)
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- In a 2 L flask equipped with a magnetic stirrer and immersed in an ice-water bath, dissolve **diisopropyl oxalate** in THF.
- Add chilled water to the mixture.
- When the temperature of the reaction mixture reaches 0-4 °C, add the chilled NaOH solution dropwise.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, acidify the reaction mixture to pH 1 with 2 M HCl.
- Extract the product with ethyl acetate.
- Dry the combined organic extracts over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the solution in vacuo and purify by fractional distillation under reduced pressure.

While a direct protocol starting from **diisopropyl oxalate** is not readily available, the synthesis of quinoxaline-2,3-dione is commonly achieved through the condensation of an o-

phenylenediamine with a dialkyl oxalate. The following protocol using diethyl oxalate is analogous.

Materials:

- o-Phenylenediamine
- Diethyl oxalate

General Procedure:

- Dissolve o-phenylenediamine in diethyl oxalate.
- Heat the mixture under reduced pressure (e.g., in a rotary evaporator) to facilitate the reaction and remove the ethanol byproduct.
- The solid product that forms is then purified, typically by recrystallization.

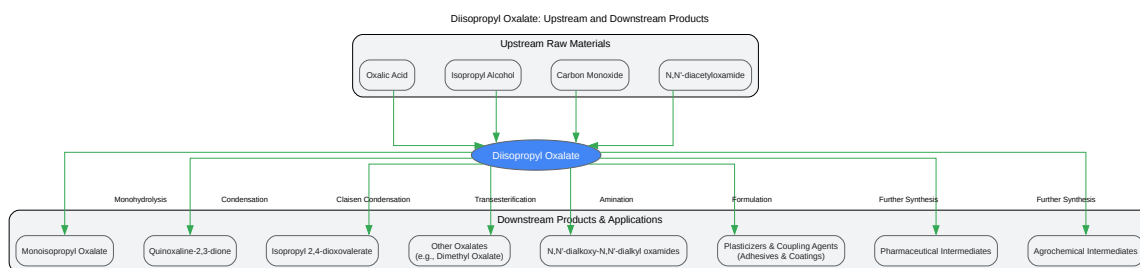
The synthesis of the corresponding ethyl ester, ethyl 2,4-dioxovalerate, proceeds via a Claisen condensation of diethyl oxalate and acetone.<sup>[7]</sup> A similar pathway can be envisioned for the isopropyl ester using **diisopropyl oxalate**.

General Procedure (Analogous):

- A solution of **diisopropyl oxalate** and acetone is added to a solution of a strong base, such as sodium isopropoxide in isopropanol, at low temperatures.
- After the reaction is complete, the mixture is neutralized with acid.
- The product is then extracted with an organic solvent and purified.

## Upstream and Downstream Product Relationship

The following diagram illustrates the central role of **diisopropyl oxalate** in connecting its upstream raw materials to its various downstream applications and products.



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Caption: Upstream and Downstream of **Diisopropyl Oxalate**.

## Conclusion

**Diisopropyl oxalate** is a key chemical intermediate with well-established synthetic routes from readily available starting materials. Its reactivity makes it a valuable precursor for a wide range of downstream products with applications in pharmaceuticals, agrochemicals, and material science. The experimental protocols provided in this guide offer a starting point for the laboratory synthesis and further investigation of this versatile compound. Further research into developing more direct and efficient synthetic pathways to its various downstream derivatives will continue to enhance its utility in chemical and materials research.



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